molecular formula C17H25N7 B2530961 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415630-41-8

4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B2530961
CAS No.: 2415630-41-8
M. Wt: 327.436
InChI Key: OQYIXSQZUWFJPY-UHFFFAOYSA-N
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Description

4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine: is a complex organic compound featuring a pyrimidinyl core structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with 5,6-dimethylpyrimidin-4-yl as a precursor, which undergoes a series of reactions to introduce the piperazine and trimethyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include derivatives of the original compound with modified functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological molecules and potential as a bioactive compound.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other biomolecules to elicit a biological response.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds might include other pyrimidinyl derivatives or compounds with similar functional groups. These compounds may have different biological activities or chemical properties, making the comparison valuable for understanding the uniqueness of this compound.

List of Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine

  • 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione

  • Pyrimidine, 2-amino-4,6-dimethyl-

Properties

IUPAC Name

4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-12-10-15(21-17(20-12)22(4)5)23-6-8-24(9-7-23)16-13(2)14(3)18-11-19-16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYIXSQZUWFJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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